molecular formula C8H16ClNO2 B2705085 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride CAS No. 2228677-82-3

2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2705085
CAS No.: 2228677-82-3
M. Wt: 193.67
InChI Key: CAHCXTSSMPTEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Research Significance

Historical Context of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives

The exploration of azabicyclic compounds dates to the mid-20th century, when researchers began systematically investigating nitrogen-containing heterocycles for their structural and electronic properties. Early work focused on simpler azabicycloalkanes, such as tropane alkaloids, which demonstrated bioactivity through interactions with neurotransmitter receptors. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold emerged as a hybrid structure combining features of tropanes and morpholines, offering enhanced conformational rigidity compared to monocyclic analogs.

Initial synthetic routes to these derivatives relied on classical cyclization strategies, often involving intramolecular nucleophilic substitutions or Diels-Alder reactions. For example, the hydrochloride salt form of 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol was first reported in the early 21st century as part of efforts to develop water-soluble analogs of bioactive amines. The incorporation of an ether oxygen atom (8-oxa) marked a strategic departure from fully hydrocarbon-based bicyclic systems, enabling fine-tuning of electronic and solubility properties while retaining the steric constraints crucial for selective molecular recognition.

Table 1: Key Structural and Chemical Properties
Property Value Source
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
European Community (EC) Number 947-553-2
IUPAC Name 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride

Current Research Landscape and Scientific Interest

Contemporary studies have leveraged advances in asymmetric catalysis to functionalize the 8-oxa-3-azabicyclo[3.2.1]octane scaffold with high enantiocontrol. A landmark 2024 study demonstrated the use of chiral hydrogen atom abstraction (HAA) catalysts for oxidative desymmetrization of meso-diols, a methodology applicable to bicyclic alcohol derivatives. Under optimized conditions employing 4CzIPN as a photocatalyst and diisopropyl azodicarboxylate (DIAD) as an oxidant, researchers achieved enantioselective oxidations with up to 97% enantiomeric excess (ee). This breakthrough highlights the compound's potential as a platform for generating chiral synthons in pharmaceutical synthesis.

The hydrochloride salt's improved aqueous solubility compared to free base forms has spurred investigations into its utility as a polar intermediate in multicomponent reactions. Computational studies suggest the bicyclic system's constrained geometry reduces entropic penalties during binding to biological targets, making it attractive for fragment-based drug discovery. Recent patent analyses reveal growing industrial interest in related azabicyclo derivatives for central nervous system (CNS) therapeutics, though specific applications of this compound remain proprietary.

Structural Significance in Medicinal Chemistry

The 8-oxa-3-azabicyclo[3.2.1]octane core confers three distinct advantages for medicinal chemistry applications:

  • Conformational Restriction : The fused bicyclic system locks the nitrogen and oxygen atoms in fixed spatial orientations, reducing rotational degrees of freedom. This preorganization enhances binding specificity for target proteins compared to flexible chain amines.
  • Dual Hydrogen Bonding Capacity : The tertiary amine and ether oxygen create a polarized region capable of simultaneous hydrogen bond donation and acceptance. Molecular modeling indicates this feature facilitates interactions with catalytic residues in enzyme active sites, particularly oxidoreductases and transferases.
  • Salt Formation Capability : Protonation of the bridgehead nitrogen to form hydrochloride salts improves pharmacokinetic properties by increasing aqueous solubility. Crystallographic data show the chloride counterion participates in extended crystal packing interactions, enhancing formulation stability.
Table 2: Synonymous Nomenclature
Synonym Identifier
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethanol hydrochloride 2228677-82-3
2-(8-Oxa-3-azabicyclo(3.2.1)octan-3-yl)ethan-1-ol hydrochloride 947-553-2
starbld0035718 DPD67782

The strategic placement of functional groups enables regioselective modifications at three positions: the ethanol sidechain hydroxyl, bridgehead nitrogen, and ether oxygen. Recent work has demonstrated palladium-catalyzed cross-couplings at the C2 position of related azabicyclo derivatives while preserving stereochemical integrity. These synthetic handles make the compound a versatile precursor for generating focused libraries in structure-activity relationship (SAR) studies.

Emerging spectroscopic techniques, including dynamic nuclear polarization (DNP) NMR, have provided unprecedented insights into the protonation state and solvation dynamics of the bicyclic core. Data suggest the hydrochloride salt exists as a contact ion pair in polar aprotic solvents, with chloride ions preferentially occupying axial positions relative to the bicyclic plane. This solvation behavior has implications for reactivity in catalytic cycles, particularly in enantioselective transformations where solvent-solute interactions dictate transition state geometries.

Properties

IUPAC Name

2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-4-3-9-5-7-1-2-8(6-9)11-7;/h7-8,10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHCXTSSMPTEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including nucleophilic attack and intramolecular cyclization . One common approach involves the use of cyclopentane and piperidine derivatives as starting materials .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce derivatives with desired properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H15NO2C_8H_{15}NO_2 and a molecular weight of approximately 157.21 g/mol. Its structure features a bicyclic framework that is characteristic of tropane alkaloids, which are known for diverse biological activities .

Pharmacological Applications

1. NOP Receptor Agonism

  • The compound is recognized as a NOP (nociceptin/orphanin FQ peptide) receptor agonist, which indicates its potential use in treating conditions such as pain, anxiety, and cough. Research shows that compounds with similar structures can modulate pain pathways effectively .

2. Synthesis of Tropane Alkaloids

  • The 8-azabicyclo[3.2.1]octane scaffold is pivotal in synthesizing various tropane alkaloids, which exhibit a range of pharmacological effects. The ability to construct this scaffold enantioselectively has been explored extensively, highlighting its importance in drug development .

3. Neuroprotective Effects

  • Recent studies have indicated that derivatives of this compound may possess neuroprotective properties, particularly in the context of motor neuron diseases. This opens avenues for developing therapies aimed at neurodegenerative conditions .

Synthesis Methodologies

The synthesis of 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride can be achieved through various methodologies:

Synthesis Method Description
Multi-step Synthesis Involves the reaction of tropinone derivatives with various reagents to form the bicyclic structure .
Enantioselective Construction Utilizes acyclic starting materials to achieve stereochemical control during the formation of the bicyclic scaffold, which is crucial for biological activity .
Direct Desymmetrization A method that allows for the generation of the bicyclic architecture while controlling stereochemistry in a single step, enhancing efficiency in synthesis .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Pain Management

  • A study demonstrated that NOP receptor agonists could significantly reduce pain perception in animal models, suggesting that this compound may offer therapeutic benefits in pain management strategies.

Case Study 2: Neuroprotection

  • Research focusing on neuroprotective agents identified compounds similar to this compound as effective in mitigating neuronal apoptosis under stress conditions, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride, highlighting structural differences and pharmacological relevance:

Compound Name (CAS) Molecular Formula Key Structural Features Similarity Score* Applications/Notes
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (54745-74-3) C₆H₁₀ClNO Parent structure lacking ethanol substituent 0.84 Building block for synthesizing inhibitors (e.g., BCL6 inhibitors)
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (904316-92-3) C₆H₁₀ClNO Oxygen and nitrogen positions swapped (3-oxa, 8-aza) 0.84 Altered electronic properties may affect binding affinity in enzyme inhibition
3-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (870889-89-7) C₈H₁₆ClNO Methyl and hydroxyl groups at position 3; no oxygen in bicyclic core 0.67 Potential CNS activity due to structural similarity to tropane alkaloids
8-Azabicyclo[3.2.1]octan-2-ol Hydrochloride (2007919-17-5) C₇H₁₄ClNO Hydroxyl group at position 2; no oxygen in core 0.67 Investigated for opioid receptor modulation
4-Ethyl-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)cyclohexan-1-ol (N/A) C₁₄H₂₅NO₂ Ethyl-cyclohexanol substituent; increased lipophilicity N/A Bulkier structure may limit bioavailability compared to target compound

*Similarity scores (0–1) based on Tanimoto coefficient comparisons of structural fingerprints .

Key Differentiators

Substituent Effects: The ethanol group in the target compound improves solubility compared to non-polar analogs like 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride . Methyl- and phenyl-substituted analogs (e.g., 3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) exhibit reduced polarity, favoring blood-brain barrier penetration .

The 8-oxa substitution in the target compound likely enhances hydrogen-bonding capacity versus 3-oxa or non-oxygenated analogs .

Synthetic Utility :

  • The parent compound (8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride) is a common intermediate in multistep syntheses, while the target compound’s hydroxyl group enables further derivatization (e.g., esterification, glycosylation) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 8-Oxa-3-azabicyclo[3.2.1]octane HCl 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol HCl
Molecular Weight (g/mol) 193.66 163.61 177.68
Polar Surface Area (Ų) ~50 ~30 ~40
LogP ~0.5 (est.) ~0.1 ~1.2
Solubility (Water) High Moderate Low

Data estimated based on structural analogs .

Biological Activity

2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride is a bicyclic compound notable for its structural complexity and potential biological activity. This article reviews its biological properties, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes both nitrogen and oxygen atoms, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is C₈H₁₃ClN₂O₂, with a molecular weight of approximately 190.65 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system (CNS). The compound has been studied for its potential as a kappa-opioid receptor antagonist, which may offer therapeutic benefits in pain management and mood disorders .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across several domains:

  • Opioid Receptor Interaction :
    • It has been shown to selectively antagonize kappa-opioid receptors, which are involved in pain modulation and emotional regulation .
    • In vitro studies demonstrated an IC50 value of approximately 172 nM for kappa receptor inhibition, indicating potent activity .
  • Neuropharmacological Effects :
    • The compound has been evaluated for its effects on anxiety and depression-like behaviors in animal models.
    • Preliminary results suggest potential anxiolytic properties, although further studies are required to confirm these effects .
  • Antiviral Activity :
    • There is emerging evidence suggesting that compounds related to the bicyclic structure may possess antiviral properties, particularly in inhibiting viral replication mechanisms .
    • Specific studies have explored the use of similar bicyclic compounds as inhibitors for dengue virus, showcasing their potential in antiviral therapy .

Table 1: Summary of Key Research Findings

Study ReferenceFocusKey Findings
Kappa-opioid receptor antagonismIC50 = 172 nM; selective antagonist properties
Neuropharmacological evaluationPotential anxiolytic effects noted in animal models
Antiviral activityInhibition of dengue virus replication observed

Case Study Example

In a study examining the pharmacological profile of related compounds, researchers found that modifications to the bicyclic structure enhanced selectivity for kappa receptors while reducing off-target effects associated with mu receptors. This highlights the importance of structural optimization in developing therapeutics based on this scaffold .

Q & A

Basic: What are the established synthetic routes for this bicyclic compound?

Answer:
The compound is synthesized via multi-step reactions, including ester hydrolysis of precursors (e.g., atropine derivatives), amine oxidation, and O-acetylation, followed by salt formation with HCl. Key intermediates like trospium chloride derivatives are often isolated during the process. Experimental protocols emphasize temperature control during hydrolysis (50–70°C) and pH adjustments (<6.0) for optimal salt crystallization .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Respiratory protection: Use NIOSH-approved P95 (US) or EN 143-certified P1 (EU) respirators for aerosolized particles. For higher exposure, OV/AG/P99 (US) or ABEK-P2 (EU) filters are recommended .
  • Skin/eye protection: Full-body chemically resistant suits and goggles are mandatory. Immediate flushing with water (15+ minutes) is required for eye exposure .
  • Environmental control: Prevent drainage contamination due to unknown ecotoxicological profiles .

Advanced: How can structural modifications of the bicyclo[3.2.1]octane scaffold enhance bioactivity?

Answer:
Modifications at the 3-azabicyclo nitrogen or 8-oxa position alter steric and electronic properties, impacting receptor binding. For example:

  • Substituent effects: Introducing acetyl or hydroxyethyl groups (e.g., 8-hydroxyethyl derivatives) improves solubility and CNS penetration .
  • Chirality: Enantiomeric purity (e.g., (1R,3r,5S)-configured analogs) significantly affects muscarinic receptor affinity, as shown in antispasmodic studies .
    Methodologically, computational docking (e.g., AutoDock Vina) paired with SPR binding assays validates these modifications .

Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Answer:

  • Cross-validation: Compare data from peer-reviewed journals (e.g., synthesis protocols in ) and regulatory documents (e.g., Pharmacopeial Forum standards) .
  • Empirical testing: Conduct differential scanning calorimetry (DSC) for melting point verification and accelerated stability studies (40°C/75% RH for 6 weeks) to assess degradation .
  • Data gaps: Note that critical parameters like log P and water solubility are often unreported, necessitating in-house HPLC-UV or shake-flask methods .

Advanced: What analytical strategies are recommended for impurity profiling?

Answer:

  • Chromatography: Use reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate by-products like N-acetyl intermediates .
  • Spectroscopy: High-resolution LC-MS (ESI+) identifies hydrolyzed impurities (e.g., free base forms), while 1^1H/13^{13}C NMR confirms stereochemical integrity .
  • Quantification: ICP-OES detects residual metal catalysts (e.g., Pd from coupling reactions) at <10 ppm thresholds .

Basic: What storage conditions ensure compound stability?

Answer:
Store at 2–8°C in airtight, light-resistant containers under nitrogen atmosphere. Avoid humidity (>60% RH) to prevent hydrochloride salt deliquescence. Stability studies indicate a shelf life of 24 months under these conditions .

Advanced: How can researchers design dose-response studies for receptor-targeted activity?

Answer:

  • In vitro models: Use CHO-K1 cells transfected with human muscarinic M3 receptors for IC50 determination via calcium flux assays .
  • Dose range: Test 0.1 nM–100 μM concentrations in triplicate, normalized to atropine controls.
  • Data analysis: Fit sigmoidal curves using GraphPad Prism to calculate Hill coefficients and assess allosteric vs. orthosteric binding .

Advanced: What strategies mitigate synthesis bottlenecks in scaling up this compound?

Answer:

  • Catalyst optimization: Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants to reduce purification steps .
  • Flow chemistry: Continuous-flow reactors improve yield in ester hydrolysis steps by maintaining precise pH and temperature .
  • Quality-by-Design (QbD): Apply DOE (e.g., Box-Behnken design) to optimize reaction time, solvent ratio, and HCl stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.